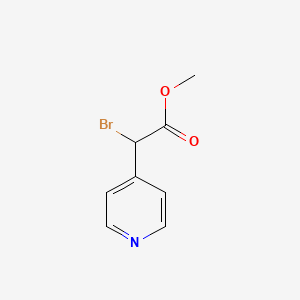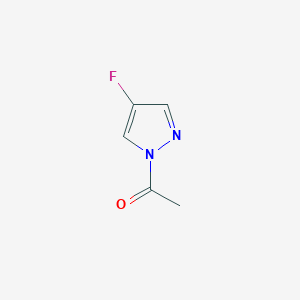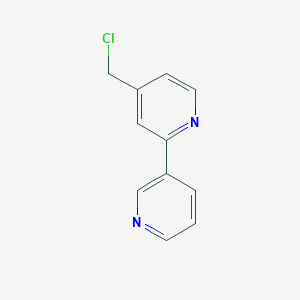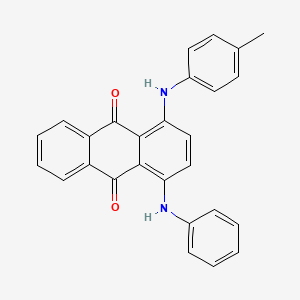
18-Hydroxyoctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Hydroxyoctadec-9-enoic acid: is a long-chain fatty acid with the molecular formula C18H34O3 . It is a hydroxylated derivative of oleic acid, featuring a hydroxyl group at the 18th carbon and a double bond between the 9th and 10th carbons. This compound is known for its presence in various natural sources and its significant role in biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydration of Ricinoleic Acid: One common method involves the dehydration of ricinoleic acid using imidazole salts.
Macrocyclization: Another approach is the macrocyclization of racemic 12-hydroxyoctadec-9-enoic acid.
Industrial Production Methods: Industrial production often involves the esterification of ricinoleic acid by maleic or succinic anhydride to produce biodegradable polyanhydrides and polyesters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 18-Hydroxyoctadec-9-enoic acid can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones and aldehydes.
Reduction Products: Reduced forms like alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 18-Hydroxyoctadec-9-enoic acid is used as a precursor in the synthesis of biodegradable polymers and surfactants .
Biology: In biological research, it is studied for its role in plant suberin and cutin, which are important for plant defense mechanisms .
Medicine: The compound is explored for its potential in drug delivery systems due to its biocompatibility and biodegradability .
Industry: It is utilized in the production of lubricants, coatings, and plasticizers due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 18-Hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets and pathways. It can act on cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), influencing various physiological processes . The hydroxyl group and double bond in its structure play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Ricinoleic Acid: A closely related compound with a hydroxyl group at the 12th carbon.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain structure.
Linoleic Acid: Contains two double bonds but no hydroxyl group.
Uniqueness: 18-Hydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern and the presence of a double bond, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
3329-38-2 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(E)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1+ |
Clave InChI |
LQUHZVLTTWMBTO-OWOJBTEDSA-N |
SMILES isomérico |
C(CCCCO)CCC/C=C/CCCCCCCC(=O)O |
SMILES canónico |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)





